molecular formula C8H13BrN2O2 B12934588 1-(1-Acetylpiperazin-2-yl)-2-bromoethanone

1-(1-Acetylpiperazin-2-yl)-2-bromoethanone

Cat. No.: B12934588
M. Wt: 249.10 g/mol
InChI Key: IYJRDYKTZVROFK-UHFFFAOYSA-N
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Description

1-(1-Acetylpiperazin-2-yl)-2-bromoethanone is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperazine ring, an acetyl group, and a bromoethanone moiety. Its unique structure makes it a valuable subject of study in medicinal chemistry, organic synthesis, and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Acetylpiperazin-2-yl)-2-bromoethanone typically involves the reaction of 1-acetylpiperazine with 2-bromoacetyl bromide. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would include the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1-Acetylpiperazin-2-yl)-2-bromoethanone undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in tetrahydrofuran (THF).

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

    Nucleophilic substitution: Formation of substituted piperazine derivatives.

    Reduction: Formation of 1-(1-Acetylpiperazin-2-yl)-2-hydroxyethanone.

    Oxidation: Formation of 1-(1-Acetylpiperazin-2-yl)-2-carboxyethanone.

Scientific Research Applications

1-(1-Acetylpiperazin-2-yl)-2-bromoethanone has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(1-Acetylpiperazin-2-yl)-2-bromoethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Acetylpiperazin-2-yl)ethanone: Lacks the bromine atom, resulting in different reactivity and applications.

    1-(1-Acetylpiperazin-2-yl)benzoic acid: Contains a benzoic acid moiety instead of the bromoethanone group, leading to different biological activities.

    1-(1-Acetylpiperazin-2-yl)acetonitrile: Contains a nitrile group, which imparts different chemical properties and reactivity.

Uniqueness

1-(1-Acetylpiperazin-2-yl)-2-bromoethanone is unique due to the presence of the bromoethanone moiety, which allows for specific chemical transformations and interactions with biological targets. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C8H13BrN2O2

Molecular Weight

249.10 g/mol

IUPAC Name

1-(1-acetylpiperazin-2-yl)-2-bromoethanone

InChI

InChI=1S/C8H13BrN2O2/c1-6(12)11-3-2-10-5-7(11)8(13)4-9/h7,10H,2-5H2,1H3

InChI Key

IYJRDYKTZVROFK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCNCC1C(=O)CBr

Origin of Product

United States

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